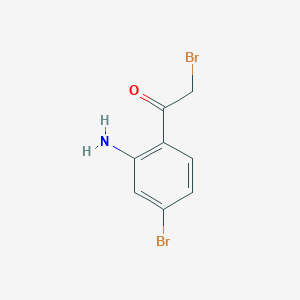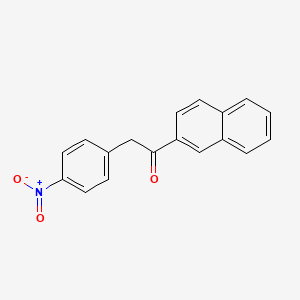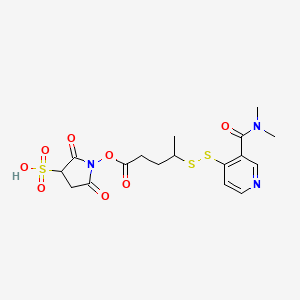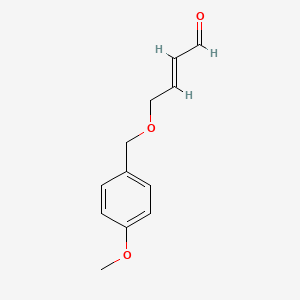
di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate is a complex organic compound with a unique structure that includes a cyclohexene ring, a cyano group, and two tert-butyl carbamate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexene ring, introduction of the cyano group, and protection of the hydroxyl group with tert-butyl carbamate. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the cyano group may produce an amine.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di-tert-butyl ((1S,2R,3R)-5-cyano-3-(pentan-3-yloxy)cyclohex-4-ene-1,2-diyl)dicarbamate
- Di-tert-butyl ((1S,2R,3R)-5-cyano-3-(methoxy)cyclohex-4-ene-1,2-diyl)dicarbamate
Uniqueness
Di-tert-butyl ((1S,2R,3R)-5-cyano-3-hydroxycyclohex-4-ene-1,2-diyl)dicarbamate is unique due to its specific combination of functional groups and stereochemistry
Eigenschaften
Molekularformel |
C17H27N3O5 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,2R,6S)-4-cyano-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C17H27N3O5/c1-16(2,3)24-14(22)19-11-7-10(9-18)8-12(21)13(11)20-15(23)25-17(4,5)6/h8,11-13,21H,7H2,1-6H3,(H,19,22)(H,20,23)/t11-,12+,13+/m0/s1 |
InChI-Schlüssel |
AIHFYUZMISVLGO-YNEHKIRRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=C[C@H]([C@@H]1NC(=O)OC(C)(C)C)O)C#N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(=CC(C1NC(=O)OC(C)(C)C)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B11834165.png)
![tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B11834172.png)
![4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B11834175.png)




![[4-(2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl]acetic acid](/img/structure/B11834212.png)





